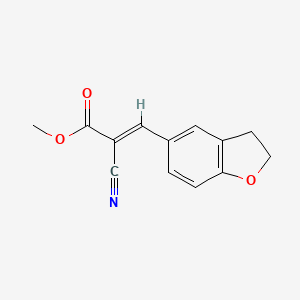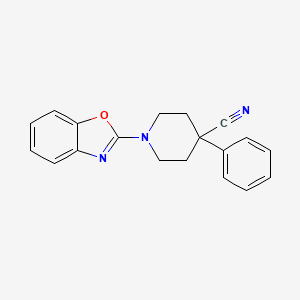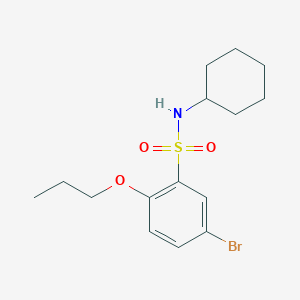![molecular formula C22H26N4O2S2 B15119515 8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15119515.png)
8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex heterocyclic compound It features a thiophene ring, a trimethylphenyl group, and a unique tetraazatricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multi-step organic synthesis. Key steps may include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trimethylphenyl group: This step often involves Friedel-Crafts alkylation using trimethylbenzene and a suitable catalyst.
Construction of the tetraazatricyclic core: This complex step may require the use of advanced synthetic techniques such as cycloaddition reactions and ring-closing metathesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene or phenyl derivatives.
Aplicaciones Científicas De Investigación
8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A heterocyclic compound with applications in organic electronics.
2-Acetyl-5-methylthiophene: A thiophene derivative used in various chemical reactions.
Uniqueness
8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione stands out due to its complex tetraazatricyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propiedades
Fórmula molecular |
C22H26N4O2S2 |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
8-(thiophen-2-ylmethyl)-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C22H26N4O2S2/c1-13-9-14(2)17(15(3)10-13)12-25-22(28)26-18-6-8-30-19(18)20(27)24(21(26)23-25)11-16-5-4-7-29-16/h4-5,7,9-10,18-19,21,23H,6,8,11-12H2,1-3H3 |
Clave InChI |
IRQSCECMURFRIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CN2C(=O)N3C4CCSC4C(=O)N(C3N2)CC5=CC=CS5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate](/img/structure/B15119432.png)
![2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide](/img/structure/B15119440.png)

![4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B15119461.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B15119473.png)
![4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B15119488.png)
![6-Fluoro-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B15119492.png)

![N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B15119508.png)

![(2Z)-6-[(2-chlorophenyl)methyl]-2-[(furan-2-yl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15119521.png)
![8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B15119528.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B15119531.png)
